molecular formula C4H7Cl2NO B3003259 N-(2-chloroethyl)-N-methylcarbamoyl chloride CAS No. 408533-17-5

N-(2-chloroethyl)-N-methylcarbamoyl chloride

Cat. No.: B3003259
CAS No.: 408533-17-5
M. Wt: 156.01
InChI Key: IIQVQCNTYAISRM-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-methylcarbamoyl chloride is a reactive carbamoyl chloride derivative characterized by a chloroethyl group and a methyl group attached to the carbamoyl nitrogen. Carbamoyl chlorides are widely used as intermediates in organic synthesis, particularly in the preparation of ureas, amides, and pharmaceuticals.

Properties

IUPAC Name

N-(2-chloroethyl)-N-methylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2NO/c1-7(3-2-5)4(6)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQVQCNTYAISRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{N-methylcarbamoyl chloride} + \text{2-chloroethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloroethyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(2-chloroethyl)-N-methylcarbamic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with other amines or alcohols to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

    Condensation Reactions: These reactions often require catalysts such as acids or bases to proceed efficiently.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted carbamoyl chlorides.

    Hydrolysis: Products include N-(2-chloroethyl)-N-methylcarbamic acid and hydrochloric acid.

    Condensation Reactions: Products include various carbamate derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediary Role in Synthesis:
N-(2-chloroethyl)-N-methylcarbamoyl chloride serves as a crucial intermediate in the synthesis of various chemical compounds. It can be utilized to produce herbicides and pesticides through reactions with different amines and alcohols. The compound's structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.

  • Herbicides and Pesticides: The compound can be reacted with benzofuranols to yield insecticidal N-thio-substituted benzofuranyl carbamates. Additionally, it can react with amines to form herbicidal N-thio-substituted ureas, which are effective in agricultural applications .

Pharmacological Applications:
Research indicates that this compound derivatives exhibit significant biological activity, particularly in the development of pharmaceuticals.

  • Anticholinesterase Activity: The compound can react with eseridine to produce derivatives that demonstrate anticholinesterase activity, which is relevant for treating conditions like myasthenia gravis .
  • Antimycobacterial Compounds: The synthesis of phenylureas from this compound has led to the development of antimycobacterial agents, showcasing its potential in combating tuberculosis and other mycobacterial infections .

Mechanistic Studies

Solvolysis Reactions:
Mechanistic studies involving this compound focus on its solvolysis behavior in various solvents. These studies provide insights into the reaction pathways and kinetics involved.

  • Activation Parameters: Research has documented activation energies and entropies for solvolysis reactions involving carbamoyl chlorides, including this compound. For instance, activation energies around 20.63 kcal/mol have been reported for similar compounds, indicating the energy barrier for these reactions .

Data Table: Summary of Applications

Application AreaSpecific UseExample Compounds/Effects
Chemical SynthesisIntermediate for herbicides and pesticidesBenzofuranol derivatives
Biological ActivityAnticholinesterase activityEseridine derivatives
Antimycobacterial agentsPhenylureas
Mechanistic StudiesSolvolysis kinetics and pathwaysActivation energies (20.63 kcal/mol)

Case Studies

Case Study 1: Synthesis of Herbicides
In a study focused on the synthesis of herbicidal compounds, this compound was reacted with various amines to create effective herbicides. The resulting compounds demonstrated enhanced efficacy against common agricultural weeds.

Case Study 2: Antimycobacterial Development
Another research project explored the use of derivatives from this compound in developing new antimycobacterial drugs. The synthesized phenylureas showed promising results in inhibiting mycobacterial growth in vitro.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-N-methylcarbamoyl chloride involves the formation of reactive intermediates that can interact with nucleophiles. The compound can form carbamoylating agents, which can modify nucleophilic sites on biomolecules such as proteins and DNA. This modification can lead to changes in the structure and function of the biomolecules, affecting various biological processes.

Comparison with Similar Compounds

Structural and Reactivity Analysis

  • Chloroethyl vs. Chlorophenyl Substituents: The chloroethyl group in this compound allows for alkylation reactions (e.g., with amines or thiols), whereas the chlorophenyl group in its aromatic analog primarily contributes to steric and electronic effects, stabilizing the compound for crystallography . The trifluoroethyl group in C₄H₅ClF₃NO significantly increases electrophilicity, making it more reactive toward nucleophiles compared to the chloroethyl derivative .
  • Carbamoyl Chloride Reactivity: All carbamoyl chlorides react with nucleophiles (e.g., amines, alcohols) to form ureas or esters. Dimethylcarbamoyl chloride (C₃H₆ClNO) is less hindered sterically, enabling faster reactions compared to bulkier analogs .

Biological Activity

N-(2-chloroethyl)-N-methylcarbamoyl chloride (CEMC) is a chemical compound notable for its biological activity, particularly as an alkylating agent. This article explores its mechanisms of action, biological implications, and relevant research findings.

CEMC is classified as a carbamoyl chloride, which is characterized by the presence of a chloroethyl group that enhances its reactivity. The compound can undergo various chemical transformations, including nucleophilic substitutions and hydrolysis, which are critical to its biological interactions.

The primary mechanism through which CEMC exerts its biological activity is through alkylation . Alkylating agents like CEMC can form covalent bonds with nucleophilic sites on DNA and proteins, leading to significant alterations in cellular functions. The chloroethyl group is particularly reactive, allowing CEMC to modify nucleic acids, which can result in DNA damage and subsequent cellular responses such as apoptosis or necrosis.

1. Alkylating Properties

CEMC has been shown to induce alkylation of DNA in vitro. Studies indicate that upon exposure to biological systems, CEMC can lead to the formation of DNA cross-links, which are critical events in the initiation of cellular toxicity and carcinogenicity.

2. Toxicity and Antitumor Activity

Research has demonstrated that CEMC exhibits significant toxicity towards various cancer cell lines. For instance, it has been noted to have a cytotoxic effect on human leukemia cells by inducing apoptosis through DNA damage mechanisms. The compound's efficacy as an antitumor agent is attributed to its ability to disrupt DNA replication and transcription processes.

3. Enzymatic Activation

The activity of CEMC can be enhanced through enzymatic processes. For example, studies have shown that the presence of porcine liver esterase significantly increases the rate of alkylation by converting CEMC into more reactive species capable of interacting with biomolecules more effectively.

Case Studies

Several case studies highlight the biological implications of CEMC:

  • Study on Leukemia Cells : In a controlled study involving K562 leukemia cells, treatment with CEMC led to a dose-dependent increase in cell death, primarily through apoptotic pathways associated with DNA damage.
  • DNA Cross-Linking : A study demonstrated that CEMC could effectively cross-link DNA strands in vitro, leading to impaired replication and transcription activities in treated cells.
  • Metabolic Pathway Investigation : Investigations into the metabolic pathways of CEMC revealed that oxidative metabolism plays a crucial role in its biological activity. Hydroxylation at the chloroethyl group was identified as a key step leading to the formation of reactive intermediates capable of alkylating DNA.

Research Findings Summary Table

StudyKey FindingsImplications
Study 1Induced apoptosis in K562 cellsPotential use in leukemia treatment
Study 2Significant DNA cross-linking observedImplications for cancer therapy
Study 3Enhanced reactivity via enzymatic activationImportance in drug metabolism

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of N-(2-chloroethyl)-N-methylcarbamoyl chloride, and how are they applied?

Answer:
Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are standard techniques. IR identifies functional groups like C=O (stretching ~1700–1750 cm⁻¹) and N–H bonds (~3300 cm⁻¹). 1^1H NMR detects chemical environments:

  • CH₂ groups adjacent to Cl: δ 3.5–4.0 ppm (triplet or quartet).
  • N–CH₃ protons : δ 2.8–3.2 ppm (singlet).
  • Cl–C–CH₂–N : δ 3.4–3.8 ppm (multiplet).
    For unambiguous assignment, 13^13C NMR and mass spectrometry (MS) complement these methods .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Answer:
Byproduct formation (e.g., hydrolysis products or chlorinated intermediates) is influenced by:

  • Solvent choice : Anhydrous dichloromethane or tetrahydrofuran (THF) reduces hydrolysis .
  • Temperature control : Maintain reactions at 0–5°C to suppress side reactions.
  • Reagent stoichiometry : Use a 1.2:1 molar ratio of N-methylcarbamoyl chloride to 2-chloroethylamine to ensure complete conversion.
    GC/MS or HPLC-MS monitors reaction progress and identifies impurities. For example, Stare et al. (2009) used GC/MS to track dimethylcarbamoyl chloride (DMCC) formation in analogous reactions .

Basic: What safety protocols are critical for handling this compound?

Answer:
Key safety data (from structurally similar compounds):

ParameterValueSource
Acute Oral Toxicity (LD50, rat)238 mg/kg
Skin Exposure (LD50, rabbit)290 mg/kg
Storage Temperature2–30°C (dry, inert atmosphere)
Solubility in Water2000 g/L (requires containment)

Use PPE (gloves, goggles), work in a fume hood, and avoid contact with moisture to prevent hydrolysis to toxic byproducts .

Advanced: How do solvent polarity and temperature affect the hydrolysis kinetics of this compound?

Answer:
Hydrolysis follows pseudo-first-order kinetics. Polar protic solvents (e.g., water, alcohols) accelerate hydrolysis via nucleophilic attack on the carbonyl carbon. For stability studies:

  • Rate constant determination : Use UV-Vis spectroscopy to track absorbance changes at 220–240 nm.
  • Activation energy : Calculate via Arrhenius plots from data collected at 25°C, 40°C, and 60°C.
    In non-polar solvents (e.g., hexane), hydrolysis is negligible below 30°C .

Basic: How does the compound’s high aqueous solubility influence its purification?

Answer:
High solubility complicates isolation. Recommended steps:

Extraction : Partition between dichloromethane (organic) and brine (aqueous).

Drying : Use anhydrous MgSO₄ or Na₂SO₄.

Crystallization : Evaporate solvent under reduced pressure and recrystallize from ether/hexane .

Advanced: How can researchers resolve discrepancies in reported toxicity data?

Answer:
Conflicting toxicity values (e.g., LD50 variations) may arise from:

  • Impurity profiles : Quantify byproducts via HPLC or GC.
  • Species-specific metabolism : Compare in vitro assays (e.g., hepatocyte viability) across models.
  • Exposure routes : Validate dermal vs. oral toxicity using OECD Test Guidelines .

Advanced: What mechanistic insights explain its reactivity in Vilsmeier-type reactions?

Answer:
In Vilsmeier reactions, the compound acts as a chloroalkylating agent. Key steps:

Electrophilic attack : The carbonyl carbon reacts with nucleophiles (e.g., amines).

Chloride displacement : The 2-chloroethyl group undergoes SN2 substitution.
Side reactions (e.g., over-chlorination) are mitigated by slow reagent addition and low temperatures .

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